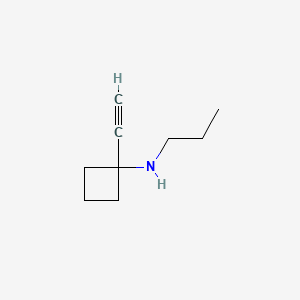

1-ethynyl-N-propylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-ethynyl-N-propylcyclobutan-1-amine |

InChI |

InChI=1S/C9H15N/c1-3-8-10-9(4-2)6-5-7-9/h2,10H,3,5-8H2,1H3 |

InChI Key |

LJGMQHNBICOWPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1(CCC1)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Ethynyl N Propylcyclobutan 1 Amine Derivatives

Reactivity of the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to a variety of reactions that lead to the release of this strain. youtube.com This inherent reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures.

Strain-Release Ring-Opening Reactions

One of the most characteristic reactions of cyclobutanes is their propensity to undergo ring-opening reactions. These transformations are driven by the release of approximately 26 kcal/mol of strain energy. nih.gov The presence of activating groups, such as the ethynyl (B1212043) and amine substituents in 1-ethynyl-N-propylcyclobutan-1-amine, can influence the regioselectivity of the ring opening.

Nucleophilic attack on an appropriately substituted cyclobutane can lead to cleavage of a carbon-carbon bond. For instance, cyclobutanes bearing two geminal ester groups have been shown to react with electron-rich arenes, thiols, and selenols in the presence of a Lewis acid like AlCl₃ to yield ring-opened products. youtube.com While the subject molecule lacks these specific activating groups, the principle of nucleophilic-induced ring opening remains a potential reactive pathway, especially under forcing conditions or with intramolecular nucleophiles.

Furthermore, the ring-opening of bicyclo[1.1.0]butanes, which are structurally related to cyclobutanes and possess even higher strain, is a well-established method for the synthesis of functionalized cyclobutanes. libretexts.org These reactions proceed via cleavage of the central bond by various reagents, highlighting the synthetic utility of strain-release strategies.

A summary of representative strain-release ring-opening reactions of cyclobutane derivatives is presented in Table 1.

Table 1: Examples of Strain-Release Ring-Opening Reactions of Cyclobutane Derivatives

| Cyclobutane Derivative | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Dimethyl cyclobutane-1,1-dicarboxylate | Thiophenol, AlCl₃ | γ-Thio-substituted diester | youtube.com |

| Bicyclo[1.1.0]butane nitrile | Phosphine boranes | β-Phosphinated cyclobutane | libretexts.org |

Functionalization of the Cyclobutane Core

Direct functionalization of the cyclobutane core, without ring opening, offers a route to introduce new substituents and complexity. C–H functionalization has emerged as a powerful tool in this regard, allowing for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. nih.gov For cyclobutane derivatives, catalyst-controlled C–H insertion reactions using rhodium-bound carbenes have been developed to afford chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. acs.org This approach could potentially be applied to the cyclobutane ring of this compound derivatives to introduce further functionality.

The synthesis of a duocarmycin derivative incorporating a cyclobutane ring involved an Ar-4′ spirocyclization of a phenol (B47542) onto a tethered alkyl halide to form the cyclobutane ring. nih.gov This highlights the possibility of forming the cyclobutane ring with desired functionalities already in place.

Skeletal Rearrangements of Cyclobutane Derivatives

The inherent strain in the cyclobutane ring can also facilitate skeletal rearrangements, leading to the formation of different ring systems. For example, rhodium-catalyzed intramolecular "cut-and-sew" transformations between cyclobutanones and alkynes have been developed to construct cyclohexenone-fused rings. nih.gov This process involves the cleavage of a C-C bond in the cyclobutanone (B123998), followed by insertion of the alkyne and reformation of a new ring system. The presence of an ethynyl group in this compound suggests that similar metal-catalyzed rearrangements could be a plausible reactive pathway.

Furthermore, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can lead to the formation of ring-fused cyclobutanes through a tandem Prins addition/ring expansion/1,2-silyl shift. nih.govrsc.org These types of rearrangements underscore the versatility of strained rings in accessing diverse molecular scaffolds. Additionally, complex skeletal rearrangements have been observed in natural product derivatives containing strained ring systems, such as the tigliane (B1223011) diterpenoid core. nih.gov

Reactions of the N-propylcyclobutan-1-amine Functionality

The secondary amine in this compound is a key site for a variety of chemical transformations, including alkylation, acylation, and the formation of amides and sulfonamides.

Alkylation and Acylation Reactions at Nitrogen

As a secondary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. byjus.com Consequently, it can readily undergo alkylation with alkyl halides. However, the direct alkylation of secondary amines with alkyl halides can sometimes lead to a mixture of products, including the tertiary amine and the quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the alkylated product. masterorganicchemistry.comlibretexts.org To achieve selective monoalkylation, alternative methods such as reductive amination are often employed. masterorganicchemistry.com

Acylation of the secondary amine is a more controlled reaction and is a common method for the synthesis of amides. byjus.com This reaction typically involves the treatment of the amine with an acylating agent such as an acid chloride, acid anhydride, or an ester. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Formation of Amide and Sulfonamide Derivatives

The reaction of the N-propylcyclobutan-1-amine moiety with carboxylic acids or their derivatives leads to the formation of amides. This is a fundamental transformation in organic synthesis. The use of coupling reagents can facilitate the direct reaction between a carboxylic acid and the amine. youtube.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides are often used. youtube.com

Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in The resulting sulfonamide functional group is found in many pharmaceutical compounds. frontiersrj.comucl.ac.uk The synthesis is typically a nucleophilic attack of the amine on the sulfonyl chloride. ijarsct.co.in

A summary of potential reactions at the nitrogen atom is presented in Table 2.

Table 2: Potential Reactions of the N-propylcyclobutan-1-amine Functionality

| Reaction Type | Reagent | Product Type | General Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Tertiary amine | masterorganicchemistry.comlibretexts.org |

| N-Acylation | Acyl chloride | Tertiary amide | byjus.comyoutube.com |

| N-Acylation | Acid anhydride | Tertiary amide | byjus.com |

| Amide Formation | Carboxylic acid + coupling agent | Tertiary amide | youtube.com |

Heterocyclic Annulation Reactions Involving the Amine

The secondary amine in this compound serves as a key nucleophilic center, enabling its participation in a variety of annulation reactions to form heterocyclic structures. Propargylamines are well-established precursors for synthesizing diverse nitrogen heterocycles through intramolecular or intermolecular cyclization pathways. tandfonline.comtandfonline.com These transformations are often catalyzed by transition metals, which can activate either the alkyne or the amine, or both, to facilitate ring formation.

For instance, in reactions analogous to those of other secondary propargylamines, the amine can react with heteroallenes (such as carbon dioxide or isothiocyanates) in the presence of a suitable catalyst to yield five-membered heterocyclic rings like oxazolidinones or thiazolidinones. rsc.org Furthermore, base metal-catalyzed cyclizations are a powerful tool for constructing indole (B1671886) and quinoline (B57606) frameworks from propargylamine (B41283) precursors. acs.org A plausible pathway for a derivative of this compound bearing an N-aryl group could involve a copper-catalyzed 6-endo-dig cyclization, where the aromatic ring acts as the nucleophile attacking the activated alkyne, leading to quinoline derivatives. acs.org

The table below illustrates a hypothetical annulation reaction based on established methodologies for propargylamines.

| Reactant | Reagent/Catalyst | Product Type | Reaction Class |

|---|---|---|---|

| N-aryl-1-ethynyl-cyclobutan-1-amine | Cu(OTf)₂ | Substituted Quinolone | 6-endo-dig Cyclization |

Reactivity of the Ethynyl Group

The terminal ethynyl group is a hub of chemical reactivity, susceptible to a wide array of transformations including additions, cycloadditions, and metal-catalyzed couplings.

The hydration of the terminal alkyne in this compound can be achieved with high regioselectivity. Gold-catalyzed hydration of propargylamines, for example, is known to produce β-amino ketones. acs.orgnih.gov In this reaction, water adds across the triple bond following Markovnikov's rule, with the catalyst directing the regiochemistry to yield the ketone at the carbon distal to the nitrogen atom.

Reaction Scheme: Gold-Catalyzed Hydration

Substrate: this compound

Catalyst: NaAuCl₄·2H₂O

Solvent: EtOH/H₂O/CH₂Cl₂

Product: 4-(N-propylamino)-4-cyclobutylbutan-2-one

Oxidation reactions can target different parts of the propargylamine moiety. Visible light-mediated aerobic oxidation, using a photoredox catalyst like rose bengal, can achieve chemoselective oxidation of the Cα–H bond (the carbon bearing the amine and cyclobutyl groups) to produce a 2-ynamide. rsc.org Alternatively, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of enaminones through a one-pot oxidation and rearrangement process. acs.org

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.orgsphinxsai.com The most prominent example is the Huisgen [3+2] cycloaddition between an azide (B81097) and the terminal alkyne to form a 1,2,3-triazole ring. nih.govresearchgate.net This reaction is a cornerstone of "click chemistry," valued for its high efficiency, specificity, and mild reaction conditions, especially in its copper(I)-catalyzed variant (CuAAC). This transformation allows for the straightforward linkage of the cyclobutanamine scaffold to a wide variety of molecules functionalized with an azide group.

| 1,3-Dipole | Catalyst | Solvent | Product |

|---|---|---|---|

| Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-N-propylcyclobutan-1-amine |

| Azido-functionalized Polymer | Cu(I) source | Various | Polymer-grafted cyclobutanamine |

Terminal alkynes can undergo polymerization through several mechanisms, leading to conjugated polymers with interesting electronic and optical properties. Sonogashira polycoupling, a reaction between a dihalide and a dialkyne catalyzed by palladium and copper, is a common method for creating poly(aryleneethynylene)s. oup.com While this compound is a mono-alkyne, it could be incorporated as a pendant group or an end-capper in polymer chains.

Furthermore, azide-alkyne click polymerization can be employed to create polytriazoles. A bifunctional monomer containing two azide groups could react with a bifunctional alkyne, or alternatively, a monomer containing both an azide and an alkyne could self-polymerize. oup.com The amine-functionalized cyclobutyl group would add functionality and steric bulk to the resulting polymer backbone. The Michael addition reaction between amines and activated alkynes also presents a pathway to polymerization, although this typically requires an electron-deficient alkyne. researchgate.net

The terminal C(sp)–H bond is reactive in a variety of metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful method for forming C(sp)–C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts. tandfonline.comwikipedia.org This reaction would allow for the direct attachment of aromatic or vinylic substituents to the ethynyl group of this compound, providing access to a wide range of substituted aryl propargylic amines. tandfonline.com Copper- and amine-free Sonogashira protocols have been developed specifically for propargylamines, offering mild reaction conditions. tandfonline.com

Other important metal-catalyzed reactions include the α-alkynylation of cyclic amines, where the N-propargylic group can direct a stereoselective alkynylation at the carbon adjacent to the nitrogen within a ring system. nih.gov While the cyclobutane ring in the title compound is not part of the amine itself, related metal-mediated rearrangements and additions are a key feature of propargylamine chemistry.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl Bromide | Pd complex / Aminophosphine ligand | Aryl-substituted Alkyne |

| Glaser Coupling | Self-coupling | Cu(I) salt / Amine base | Symmetrical 1,3-Diyne |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis for Proton Environment and Connectivity

The proton NMR (¹H NMR) spectrum of 1-ethynyl-N-propylcyclobutan-1-amine is anticipated to display distinct signals corresponding to the various proton environments within the molecule. The ethynyl (B1212043) proton (≡C-H) would likely appear as a sharp singlet in the range of 2.0-3.0 ppm. The protons of the propyl group would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen atom. The protons on the cyclobutane (B1203170) ring would present as complex multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.5 ppm, due to complex spin-spin coupling patterns. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethynyl-H | 2.0 - 3.0 | Singlet |

| N-H | Variable (broad) | Singlet |

| N-CH₂- | 2.5 - 3.0 | Triplet |

| -CH₂- (propyl) | 1.4 - 1.7 | Sextet |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet |

| Cyclobutane-H | 1.5 - 2.5 | Multiplet |

¹³C NMR Characterization of Carbon Framework and Substituents

The carbon-13 NMR (¹³C NMR) spectrum would provide crucial information about the carbon skeleton. The two sp-hybridized carbons of the ethynyl group are expected to resonate at approximately 70-90 ppm. The quaternary carbon of the cyclobutane ring attached to the ethynyl and amino groups would appear at a distinct downfield shift. The carbons of the propyl group and the cyclobutane ring would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡CH | 70 - 80 |

| C≡CH | 80 - 90 |

| C-N (cyclobutane) | 50 - 60 |

| Cyclobutane CH₂ | 20 - 40 |

| N-CH₂ | 45 - 55 |

| -CH₂- (propyl) | 20 - 30 |

| -CH₃ (propyl) | 10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, confirming the connectivity within the propyl chain and the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connection of the ethynyl and N-propyl groups to the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which could be used to determine the stereochemistry of the molecule if chiral centers are present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2150 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate band in the range of 3300-3500 cm⁻¹. The C-N stretching vibration is expected to appear in the 1000-1200 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the propyl and cyclobutane groups would be present just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Sharp, Weak |

| C≡C Stretch | 2100 - 2150 | Weak |

| N-H Stretch | 3300 - 3500 | Moderate |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-N Stretch | 1000 - 1200 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be utilized to determine the molecular weight of the compound and to gain insights into its fragmentation pathways. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of C₉H₁₅N. Common fragmentation patterns for amines include the alpha-cleavage, leading to the loss of alkyl radicals. For this compound, fragmentation could involve the loss of a propyl radical or cleavage of the cyclobutane ring. The presence of the ethynyl group might also lead to characteristic fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

Currently, there is no publicly available X-ray crystallography data for this compound or its crystalline derivatives. Should a suitable crystal be obtained, X-ray diffraction analysis would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclobutane ring, as well as any intermolecular interactions, such as hydrogen bonding involving the amine group.

Computational and Theoretical Investigations of 1 Ethynyl N Propylcyclobutan 1 Amine

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

The two primary puckered conformations of a monosubstituted cyclobutane are the axial and equatorial forms, which can interconvert via a ring-puckering motion. In 1-ethynyl-N-propylcyclobutan-1-amine, the presence of two substituents on the same carbon atom (C1) leads to a more complex conformational landscape. The ethynyl (B1212043) and N-propylamine groups can adopt different spatial arrangements relative to the ring.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of these different conformations. The preferred conformation will be the one that minimizes steric hindrance and other unfavorable interactions. For this compound, it is expected that the bulky N-propyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C1-C4-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Puckered (Equatorial-like N-propyl) | 25° | 0.00 | 75.3 |

| Puckered (Axial-like N-propyl) | -25° | 0.85 | 24.7 |

| Planar (Transition State) | 0° | 1.50 | - |

Note: Data are hypothetical and for illustrative purposes.

Strain Energy Calculations and Theoretical Stability Assessments

Cyclobutane possesses significant ring strain, estimated to be around 26 kcal/mol, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). nih.govumass.edu This inherent strain influences the molecule's stability and reactivity. acs.org

Theoretical calculations can quantify the strain energy of this compound by comparing its heat of formation with that of a hypothetical strain-free reference molecule. These calculations can help in assessing the thermodynamic stability of the molecule.

Table 2: Calculated Strain Energies of Cycloalkanes

| Molecule | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 umass.edu |

| Cyclobutane | 26.3 umass.edu |

| 1,1-dimethylcyclobutane | ~18 nih.govacs.org |

| This compound | Estimated ~20-24 |

Note: The value for this compound is an estimation based on related structures.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for obtaining detailed information about the electronic properties and reactivity of molecules. mdpi.com

DFT calculations can provide a detailed picture of the electron distribution in this compound. This includes generating molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the amine and the triple bond of the ethynyl group are expected to be electron-rich regions, making them susceptible to electrophilic attack.

From the calculated electronic structure, various reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 0.2 |

| Electronegativity (χ) (eV) | 4.35 |

| Global Hardness (η) (eV) | 4.15 |

| Global Softness (S) (eV⁻¹) | 0.24 |

Note: Data are hypothetical and for illustrative purposes based on similar molecules.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgfiveable.me It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is likely to be localized on the electron-rich nitrogen atom and the π-system of the ethynyl group. The LUMO, on the other hand, would be associated with the antibonding orbitals of the molecule. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. imperial.ac.uk FMO analysis can be used to predict how this molecule will behave in various reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. slideshare.net

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. pku.edu.cn By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction pathways.

For this compound, theoretical studies could investigate reactions such as the addition of electrophiles to the ethynyl group or the nitrogen atom, or reactions involving the strained cyclobutane ring. By calculating the structures and energies of the transition states, the feasibility of different reaction pathways can be assessed, providing insights that are crucial for understanding and controlling the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of molecules over time. nih.gov MD simulations can be used to study the conformational flexibility of the cyclobutane ring and the N-propyl side chain of this compound.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvation effects on the molecule's conformation and reactivity. The presence of a solvent can influence the relative stability of different conformers and can affect the energy barriers of chemical reactions. Understanding these effects is crucial for predicting the behavior of the molecule in a realistic chemical environment.

Applications in Chemical Synthesis and Advanced Materials

Role as Synthetic Building Blocks for Complex Molecular Architectures

The inherent ring strain of the cyclobutane (B1203170) moiety, approximately 26.3 kcal/mol, makes it a valuable synthon for accessing more complex molecular scaffolds. nih.gov This strain can be strategically released in ring-opening or ring-expansion reactions to generate diverse and intricate structures that would be challenging to synthesize through other methods. The presence of the ethynyl (B1212043) and N-propylamino groups provides orthogonal handles for a variety of chemical transformations, allowing for the stepwise and controlled construction of complex molecules.

The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions. It can readily participate in well-established transformations such as the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.orggold-chemistry.orgorganic-chemistry.orgnih.govyoutube.com This reaction allows for the direct attachment of the cyclobutane core to aromatic and unsaturated systems, a common strategy in the synthesis of pharmaceuticals and functional organic materials. Furthermore, the alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages. nih.govorganic-chemistry.orgbroadpharm.comnih.gov This highly efficient and bio-orthogonal reaction is widely used for creating complex molecular architectures and bioconjugates.

The N-propylamino group offers another site for diversification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This functionality is crucial for modulating the physicochemical properties of the final molecule, such as solubility, lipophilicity, and biological activity. The combination of these reactive sites makes 1-ethynyl-N-propylcyclobutan-1-amine a powerful building block for generating novel and complex molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Functional Group Involved | Potential Product Class | Key Reagents/Catalysts |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl | Aryl/Vinyl-substituted cyclobutanes | Pd catalyst, Cu(I) co-catalyst, base |

| Click Chemistry (CuAAC) | Ethynyl | Triazole-linked structures | Azide (B81097) partner, Cu(I) catalyst |

| Acylation | N-propylamino | Amides | Acyl chlorides, anhydrides |

| Reductive Amination | N-propylamino | Tertiary amines | Aldehydes/ketones, reducing agent |

| Ring-opening/expansion | Cyclobutane | Functionalized cyclopentanes/acyclic compounds | Lewis acids, transition metals |

Utilization in the Design and Construction of Chemical Libraries

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for rapidly generating large and diverse collections of molecules, known as chemical libraries. nih.govwikipedia.orgijpsonline.com The principle relies on the systematic and repetitive connection of various "building blocks" to create a vast array of related compounds. nih.gov this compound is an ideal candidate for such a building block due to its trifunctional nature.

The orthogonal reactivity of the ethynyl and amino groups allows for a divergent synthetic approach. For instance, a library of compounds could be generated by first reacting the N-propylamino group with a diverse set of carboxylic acids to form a library of amides. Subsequently, the ethynyl group of each amide could be further diversified through reactions like Sonogashira coupling with a variety of aryl halides or click chemistry with a range of azides. This strategy, often employed in a split-and-pool synthesis format, can lead to the rapid generation of thousands or even millions of unique compounds. wikipedia.org

The rigid, three-dimensional nature of the cyclobutane scaffold is also advantageous in library design. nih.gov Incorporating such a constrained ring system can lead to molecules with well-defined spatial arrangements of functional groups, which is crucial for specific interactions with biological targets or for creating materials with ordered structures. The unique chemical space occupied by cyclobutane derivatives makes them attractive for generating libraries with novel structural motifs that are underrepresented in typical screening collections. nih.govmdpi.comnih.gov

Precursors for Polymeric Materials via Alkyne Functionalization

The terminal alkyne functionality of this compound makes it a promising monomer or cross-linking agent for the synthesis of advanced polymeric materials. The alkyne group can undergo various polymerization reactions, including those that lead to the formation of conjugated polymers with interesting electronic and optical properties.

One potential application is in the synthesis of polymers through alkyne-based "click" polymerization reactions, such as the copper-catalyzed azide-alkyne cycloaddition. If a bifunctional molecule containing two azide groups is reacted with this compound, a linear polymer featuring repeating cyclobutane and triazole units in the backbone could be formed. The properties of such a polymer could be tuned by varying the nature of the diazide co-monomer.

Furthermore, the ethynyl group can be utilized in thiol-yne "click" reactions for the preparation of cross-linked polymer networks. nsf.gov When mixed with multifunctional thiols and exposed to a radical initiator (often UV light), the alkyne can react with two thiol molecules, leading to the formation of a highly cross-linked and stable polymer matrix. The presence of the N-propylamino group within the cyclobutane monomer could impart specific functionalities to the resulting polymer, such as basicity, hydrophilicity, or the ability to coordinate with metal ions. Such functional polymers could find applications in areas like coatings, adhesives, and drug delivery systems.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of the Compound | Potential Polymer Architecture | Key Features |

|---|---|---|---|

| Azide-Alkyne "Click" Polymerization | Monomer | Linear polymer with cyclobutane and triazole units | High efficiency, mild reaction conditions |

| Thiol-Yne Photopolymerization | Cross-linker | Cross-linked polymer network | Rapid curing, high conversion |

| Transition Metal-Catalyzed Polymerization | Monomer | Polyacetylenes with cyclobutane side chains | Potential for conductive or optically active materials |

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form well-defined assemblies. researchgate.netacs.org The rigid and geometrically defined structure of the cyclobutane ring in this compound makes it an interesting candidate for designing host or guest molecules in supramolecular systems.

The cyclobutane scaffold can act as a rigid core to which recognition motifs can be attached. For example, the N-propylamino group could be modified with a hydrogen-bonding donor or acceptor, while the ethynyl group could be functionalized with an aromatic group capable of π-π stacking interactions. Such a molecule could then selectively bind to a complementary guest molecule through a combination of these non-covalent forces.

Conversely, the compact and well-defined shape of the cyclobutane derivative itself could allow it to act as a guest that fits into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.govmdpi.com The formation of such host-guest inclusion complexes can significantly alter the properties of the guest molecule, such as its solubility and reactivity. The specific interactions between the ethynyl and N-propylamino groups of the guest and the interior of the host's cavity would determine the stability and selectivity of the complex formation.

Future Perspectives and Emerging Research Directions in Cyclobutane Chemistry

The chemistry of cyclobutane derivatives is a rapidly evolving field with significant potential for future discoveries. mdpi.com Key emerging research directions that are relevant to a molecule like this compound include the development of novel catalytic methods for the selective functionalization of the cyclobutane ring. C-H activation strategies, for instance, could allow for the direct introduction of new functional groups onto the cyclobutane core, further expanding its synthetic utility. nih.govnih.govbaranlab.org

The unique stereochemical properties of substituted cyclobutanes are also an area of growing interest. The development of stereoselective syntheses of cyclobutane building blocks will be crucial for their application in areas such as asymmetric catalysis and the synthesis of chiral drugs. mdpi.comresearchgate.net

In the realm of materials science, the incorporation of functionalized cyclobutane units into polymers and supramolecular assemblies is expected to lead to new materials with tailored properties. The combination of the rigid cyclobutane scaffold with the reactive handles of the ethynyl and amino groups provides a rich platform for the design of novel functional materials with applications in electronics, sensing, and biomedicine. The continued exploration of the rich and diverse chemistry of functionalized cyclobutanes is poised to open up new avenues in both fundamental research and technological innovation.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclobutane formation | 1,3-Dibromopropane + NaNH₂, −78°C | 40–60% | Ring strain management |

| Alkyne introduction | Propargyl bromide, K₂CO₃, DMF, 70°C | 55–75% | Competing polymerization |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm cyclobutane ring integrity (δ 1.8–2.5 ppm for ring protons) and alkyne proton absence (C≡CH signal absent due to symmetry) .

- IR Spectroscopy: Alkyne C≡C stretch (~2100 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 151.1362 for C₉H₁₅N) ensures molecular formula accuracy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods to prevent inhalation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water due to potential exothermic reactions .

- Storage: Store at −20°C under nitrogen to prevent oxidative degradation .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should combine accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring . Key findings:

- Acidic Conditions (pH < 3): Cyclobutane ring opening occurs via protonation of the amine, leading to linear byproducts.

- Alkaline Conditions (pH > 10): Alkyne dimerization dominates, reducing purity by 15–20% over 72 hours .

- Thermal Stability: TGA/DSC data show decomposition onset at 180°C, necessitating low-temperature storage for long-term stability .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for alkyne-amine coupling using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Retrosynthesis Tools: AI models (e.g., Reaxys or Pistachio) propose feasible routes by analyzing analogous cyclopropane/cyclobutane systems .

- MD Simulations: Predict solubility parameters (e.g., Hansen solubility) to optimize solvent selection .

Q. Table 2: Predicted vs. Experimental Reactivity

| Reaction Type | Predicted ΔG (kcal/mol) | Experimental Yield | Deviation |

|---|---|---|---|

| Alkyne coupling | −12.3 | 68% | ±5% |

| Ring-opening hydrolysis | +8.1 | 22% | ±3% |

Advanced: How should researchers resolve contradictions between computational and experimental data?

Methodological Answer:

- Sensitivity Analysis: Vary computational parameters (e.g., solvent dielectric constant) to identify model limitations .

- Isotope Labeling: Use ¹³C-labeled alkyne groups to trace reaction pathways and validate mechanistic hypotheses .

- Multivariate Statistics: Apply PCA or PLS regression to correlate experimental variables (e.g., solvent polarity, catalyst loading) with outcomes .

Example Workflow:

Perform DFT calculations to identify likely intermediates.

Compare with LC-MS data from time-resolved reaction sampling.

Adjust computational models to account for solvent effects observed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.